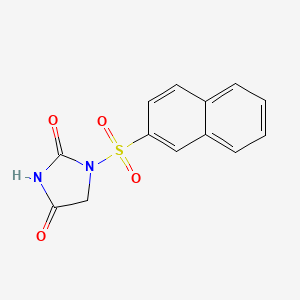
1-(Naphthalene-2-sulfonyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalene-2-sulfonyl)imidazolidine-2,4-dione is a compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles that contain a saturated C3N2 nucleus, with a urea or amide functional group at the 2 or 4 positions . This compound is characterized by the presence of a naphthalene-2-sulfonyl group attached to the imidazolidine-2,4-dione core, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 1-(Naphthalene-2-sulfonyl)imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of naphthalene-2-sulfonyl chloride with imidazolidine-2,4-dione in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1-(Naphthalene-2-sulfonyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(Naphthalene-2-sulfonyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Naphthalene-2-sulfonyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or antifungal effects .
Comparison with Similar Compounds
1-(Naphthalene-2-sulfonyl)imidazolidine-2,4-dione can be compared with other similar compounds, such as imidazolidine-2-thione and imidazole-2-thione derivatives. These compounds share a similar core structure but differ in the substituents attached to the imidazolidine ring . The presence of the naphthalene-2-sulfonyl group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced biological activity .
Similar compounds include:
- Imidazolidine-2-thione
- Imidazole-2-thione
- 4-Imidazolidinone derivatives
These compounds have been studied for their diverse biological activities and applications in various fields, highlighting the versatility and importance of the imidazolidine scaffold .
Properties
CAS No. |
111261-89-3 |
|---|---|
Molecular Formula |
C13H10N2O4S |
Molecular Weight |
290.30 g/mol |
IUPAC Name |
1-naphthalen-2-ylsulfonylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H10N2O4S/c16-12-8-15(13(17)14-12)20(18,19)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,14,16,17) |
InChI Key |
CGYOBWVTIQYBOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


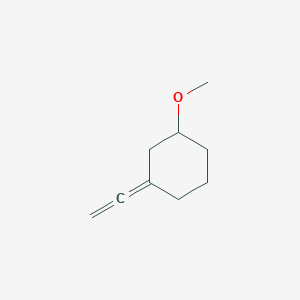
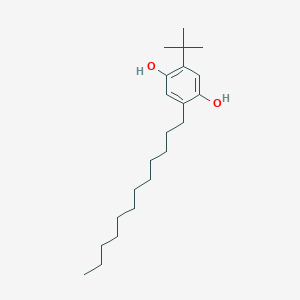

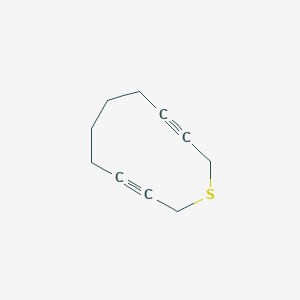
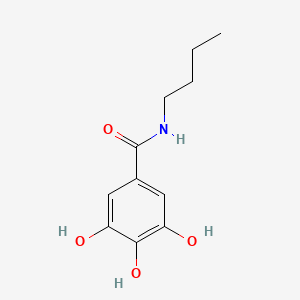
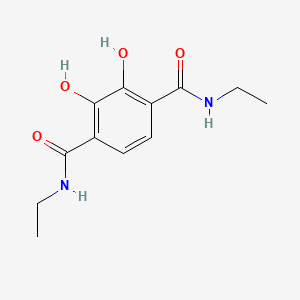


![1-[(Ethoxycarbonyl)oxy]pyridin-1-ium chloride](/img/structure/B14306726.png)
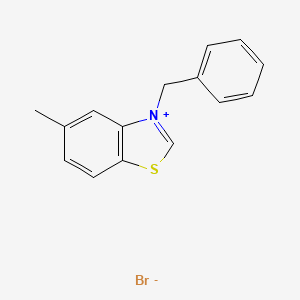
![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)
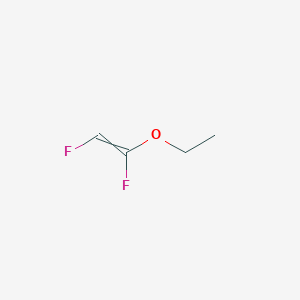
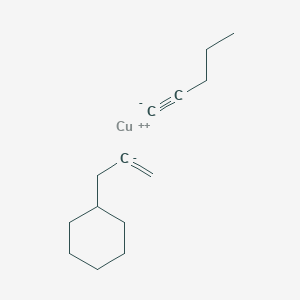
silane](/img/structure/B14306751.png)
